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Compound of Interest

Compound Name: Methoxyphenylethylamine

Cat. No.: B8523189 Get Quote

This guide provides a detailed comparative analysis of 4-Methoxyphenylethylamine (4-

MPEA) and 3,4-Methylenedioxymethamphetamine (MDMA), intended for researchers,

scientists, and drug development professionals. The comparison covers chemical properties,

pharmacological profiles, and physiological effects, supported by available experimental data.

Chemical and Physical Properties
Both 4-MPEA and MDMA belong to the phenethylamine class of compounds. However, their

structural differences, particularly the presence of a methylenedioxy ring and an alpha-methyl

group in MDMA, lead to distinct pharmacological activities.
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Property
4-
Methoxyphenylethylamine
(4-MPEA)

3,4-
Methylenedioxymethamph
etamine (MDMA)

Chemical Formula C₉H₁₃NO[1] C₁₁H₁₅NO₂

Molar Mass 151.21 g/mol [1] 193.24 g/mol [2]

IUPAC Name
2-(4-

methoxyphenyl)ethanamine[1]

1-(Benzo[d][3][4]dioxol-5-yl)-N-

methylpropan-2-amine

Synonyms
O-methyltyramine, p-

Methoxyphenethylamine[1]
Ecstasy, Molly[3]

Chemical Structure

A phenethylamine with a

methoxy group at the para

position of the phenyl ring.

A substituted amphetamine

with a methylenedioxy group

attached to the phenyl ring and

a methyl group on the amine.

[2][3]

Pharmacological Profile: A Tale of Two Mechanisms
The primary distinction in the pharmacological profiles of 4-MPEA and MDMA lies in their

mechanisms of action and receptor interactions. MDMA is a potent monoamine releasing agent

and reuptake inhibitor, with a strong affinity for the serotonin transporter (SERT). In contrast, 4-

MPEA is described as a serotonin and norepinephrine releasing agent in vitro, but with

significantly lower potency and efficacy compared to MDMA.

Mechanism of Action
4-Methoxyphenylethylamine (4-MPEA):

Acts as a serotonin and norepinephrine releasing agent in vitro.[1]

It is a very weak dopamine reuptake inhibitor.[1]

Metabolized by monoamine oxidase B (MAO-B), which is thought to rapidly inactivate the

compound.[1]
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MDMA:

Primarily increases the synaptic concentrations of serotonin, norepinephrine, and to a lesser

extent, dopamine.[3][5]

It achieves this by acting as a substrate for and inhibitor of the respective monoamine

transporters (SERT, NET, DAT), leading to both the release of neurotransmitters from

vesicles and the reversal of transporter function.[5][6]

MDMA also directly binds to and acts as an agonist at various receptors, including serotonin

5-HT2A receptors.[7]

Diagram of MDMA's Primary Mechanism of Action
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Caption: MDMA's primary mechanism of action at the serotonergic synapse.

Receptor and Transporter Binding Affinity
Quantitative data on the receptor binding profile of 4-MPEA is limited. Available information

suggests a very low affinity for serotonin receptors. In contrast, MDMA's binding affinities have

been extensively characterized.
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Target
4-
Methoxyphenylethylamine
(4-MPEA) (Ki, nM)

MDMA (Ki, nM)

Serotonin Transporter (SERT) Data not available 222 (S-MDMA)[8]

Dopamine Transporter (DAT)
Very weakly active as a

reuptake inhibitor[1]
2,300 (S-MDMA)[8]

Norepinephrine Transporter

(NET)
Data not available 7,800 (S-MDMA)[8]

5-HT₁ₐ Receptor Data not available >50,000[8]

5-HT₂ₐ Receptor

Very low affinity (A₂ = 7,940

nM in rat stomach fundus strip)

[1]

4,700 (R-MDMA)[8]

5-HT₂C Receptor Data not available >50,000[8]

Trace Amine-Associated

Receptor 1 (TAAR1)

EC₅₀ = 5,980 nM (partial

agonist)[1]
Data not available

Note: Ki values for MDMA can vary between studies and depend on the enantiomer tested. The

values presented here are for illustrative purposes.

Pharmacokinetics
The pharmacokinetic profiles of 4-MPEA and MDMA are markedly different, which likely

contributes to their distinct physiological effects.
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Parameter
4-
Methoxyphenylethylamine
(4-MPEA)

MDMA

Metabolism

Primarily metabolized by

monoamine oxidase B (MAO-

B).[1] Believed to be rapidly

inactivated.[1]

Extensively metabolized by

cytochrome P450 enzymes,

particularly CYP2D6.[5] Key

metabolites include MDA,

HMMA, and HMA.[5]

Half-life

Not well-characterized, but

presumed to be short due to

rapid metabolism.

Approximately 8 hours.[3]

Non-linear Pharmacokinetics Not reported.

Exhibits non-linear

pharmacokinetics, where

increased doses lead to

disproportionately higher

plasma concentrations due to

saturation of metabolic

enzymes.[3]

Physiological and Psychoactive Effects
The differences in pharmacology translate to vastly different physiological and psychoactive

effects.
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Effect
4-
Methoxyphenylethylamine
(4-MPEA)

MDMA

Psychoactivity in Humans
Inactive at doses up to 400

mg.[1]

Potent psychoactive effects,

including euphoria, empathy,

and increased energy, typically

occurring at doses of 75-150

mg.[3][9]

Animal Models

Produces catalepsy, catatonia,

and a hypokinetic rigid

syndrome in animals.[1]

Induces a "serotonin

syndrome" in mice.

Produces hyperthermia,

increased locomotor activity,

and exhibits reinforcing

properties in animal models.[9]

Adverse Effects

Not well-documented in

humans due to lack of

psychoactivity.

Can cause hyperthermia,

dehydration, bruxism, and in

some cases, neurotoxicity.[3]

[9]

Experimental Protocols
The following sections outline general methodologies for key experiments cited in the

comparison.

Radioligand Binding Assay
This technique is used to determine the affinity of a compound for a specific receptor or

transporter.

Objective: To quantify the binding affinity (Ki) of 4-MPEA and MDMA for monoamine

transporters (SERT, DAT, NET) and serotonin receptors (e.g., 5-HT₂ₐ).

Materials:

Cell membranes expressing the target human recombinant transporter or receptor.

Radioligand specific for the target (e.g., [³H]citalopram for SERT).
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Test compounds (4-MPEA, MDMA).

Assay buffer.

Filtration apparatus and glass fiber filters.

Scintillation counter.

Procedure:

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and

varying concentrations of the test compound.

Filtration: The incubation mixture is rapidly filtered to separate bound from unbound

radioligand.

Washing: Filters are washed to remove non-specifically bound radioligand.

Quantification: The amount of radioactivity retained on the filters is measured using a

scintillation counter.

Data Analysis: Competition binding curves are generated, and IC₅₀ values (the concentration

of test compound that inhibits 50% of radioligand binding) are calculated. Ki values are then

determined using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

Start
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- Radioligand
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Caption: A generalized workflow for a radioligand binding assay.
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This technique is used to measure the extracellular concentrations of neurotransmitters in

specific brain regions of freely moving animals.

Objective: To determine the effect of 4-MPEA and MDMA administration on the extracellular

levels of serotonin, dopamine, and norepinephrine in a relevant brain region (e.g., nucleus

accumbens or striatum).

Materials:

Stereotaxic apparatus for surgery.

Microdialysis probes.

Perfusion pump.

Fraction collector.

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Experimental animals (e.g., rats).

Procedure:

Surgery: A guide cannula for the microdialysis probe is stereotaxically implanted into the

target brain region of an anesthetized animal.

Recovery: The animal is allowed to recover from surgery.

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the

guide cannula.

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a

slow, constant flow rate.

Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable

baseline of neurotransmitter levels.
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Drug Administration: The test compound (4-MPEA or MDMA) is administered (e.g., via

intraperitoneal injection).

Post-Drug Collection: Dialysate collection continues to measure changes in neurotransmitter

concentrations.

Analysis: The concentration of monoamines in the dialysate samples is quantified using

HPLC-ED.

In Vivo Microdialysis Experimental Workflow
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Caption: A typical workflow for an in vivo microdialysis experiment.
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Conclusion
4-Methoxyphenylethylamine and MDMA, despite both being phenethylamines, exhibit

profoundly different pharmacological and physiological profiles. MDMA is a potent and complex

psychoactive substance with a well-defined mechanism of action centered on the serotonin

system. In contrast, 4-MPEA's in vitro activity as a monoamine releaser does not translate to

psychoactive effects in humans at the doses tested, likely due to its rapid metabolism. This

comparative analysis highlights the critical role of specific structural motifs in determining the

pharmacological properties of phenethylamine derivatives and underscores the need for

comprehensive in vitro and in vivo characterization in drug development. Further research is

required to fully elucidate the receptor binding profile and in vivo neurochemical effects of 4-

MPEA to better understand its lack of psychoactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]

2. benchchem.com [benchchem.com]

3. jcami.eu [jcami.eu]

4. jcami.eu [jcami.eu]

5. Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. MDMA pharmacokinetics: A population and physiologically based pharmacokinetics
model‐informed analysis - PMC [pmc.ncbi.nlm.nih.gov]

7. d-nb.info [d-nb.info]

8. academic.oup.com [academic.oup.com]

9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Analysis of 4-Methoxyphenylethylamine
and MDMA: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b8523189?utm_src=pdf-body
https://www.benchchem.com/product/b8523189?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/4-Methoxyphenethylamine
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Microdialysis_Studies_with_Monoamine_Reuptake_Inhibitors.pdf
https://www.jcami.eu/documents/Non-linear%20pharmacokinetics%20of%20MDMA%20in%20humans_B%20J%20Clin%20Pharmacol.pdf
https://jcami.eu/documents/2004_de_la_torre_MDMA_TDM.pdf
https://pubmed.ncbi.nlm.nih.gov/15228154/
https://pubmed.ncbi.nlm.nih.gov/15228154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11812931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11812931/
https://d-nb.info/1077211929/34
https://academic.oup.com/book/53688/chapter/422160086/chapter-pdf/52426723/isbn-9780199632442-book-part-6.pdf
https://www.researchgate.net/publication/8480638_Human_Pharmacology_of_MDMA_Pharmacokinetics_Metabolism_and_Disposition
https://www.benchchem.com/product/b8523189#comparative-analysis-of-4-methoxyphenylethylamine-and-mdma
https://www.benchchem.com/product/b8523189#comparative-analysis-of-4-methoxyphenylethylamine-and-mdma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8523189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b8523189#comparative-analysis-of-4-
methoxyphenylethylamine-and-mdma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b8523189#comparative-analysis-of-4-methoxyphenylethylamine-and-mdma
https://www.benchchem.com/product/b8523189#comparative-analysis-of-4-methoxyphenylethylamine-and-mdma
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8523189?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8523189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

